Physicochemical Descriptor Profile Versus Unsubstituted Isatin
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione differs from the parent scaffold isatin in several key computed molecular properties. Compared to isatin, the target compound has increased molecular weight (235.66 vs. 147.13 g/mol) and lipophilicity (XLogP3: 1.5 vs. 0.83), alongside the elimination of hydrogen bond donor capacity (HBD count: 0 vs. 1) [1]. These differences directly impact solubility, membrane permeability, and metabolic stability predictions, rendering the target compound a distinct chemical entity for lead optimization campaigns.
| Evidence Dimension | Computed physicochemical descriptors (PubChem) |
|---|---|
| Target Compound Data | MW: 235.66 g/mol; XLogP3: 1.5; HBD: 0; HBA: 2; Rotatable bonds: 3 |
| Comparator Or Baseline | Isatin (CAS 91-56-5): MW: 147.13 g/mol; XLogP3: 0.83; HBD: 1; HBA: 2; Rotatable bonds: 0 |
| Quantified Difference | ΔMW: +88.53 g/mol; ΔXLogP3: +0.67; ΔHBD: -1; ΔRotatable bonds: +3 |
| Conditions | Properties computed by XLogP3 and Cactvs algorithms as deposited in PubChem (2021.05.07 release). |
Why This Matters
These physicochemical divergence data allow a procurement scientist to verify that the intended compound is structurally and property-distinct from the common parent scaffold, reducing the risk of ordering an incorrect or suboptimal building block.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6309729 vs. CID 7054 (Isatin). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/866152-33-2 and https://pubchem.ncbi.nlm.nih.gov/compound/7054 View Source
